BenchChemオンラインストアへようこそ!

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Synthetic Chemistry Process Chemistry NF-κB Pathway

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide (CAS 287194-32-5, molecular formula C15H15NO6, MW 305.28 g/mol) is a synthetic organic compound classified as a salicylamide-fused epoxycyclohexenone derivative. It belongs to the dehydroxymethylepoxyquinomicin (DHMEQ) chemical family, a class of designed NF-κB inhibitors originating from the natural antibiotic epoxyquinomicin C.

Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
CAS No. 287194-32-5
Cat. No. B1611199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
CAS287194-32-5
Molecular FormulaC15H15NO6
Molecular Weight305.28 g/mol
Structural Identifiers
SMILESCOC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC
InChIInChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19)
InChIKeyQEWNFXQPRKSOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide (CAS 287194-32-5) for NF-κB Inhibitor Research & Synthesis


N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide (CAS 287194-32-5, molecular formula C15H15NO6, MW 305.28 g/mol) is a synthetic organic compound classified as a salicylamide-fused epoxycyclohexenone derivative . It belongs to the dehydroxymethylepoxyquinomicin (DHMEQ) chemical family, a class of designed NF-κB inhibitors originating from the natural antibiotic epoxyquinomicin C. Unlike the final bioactive DHMEQ enantiomers, this compound features a unique 2,2-dimethoxy ketal group on the cyclohexenone ring, which defines its primary role as a protected, stable synthetic intermediate rather than a terminal pharmaceutical agent [1].

Why N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide Cannot Be Simply Substituted by Other DHMEQ Analogs


Generic substitution within the DHMEQ analog family is precarious due to the compound's specific role as a transiently protected intermediate. The 2,2-dimethoxy ketal moiety is not a general feature of the class but a precise synthetic handle designed for a subsequent selective hydrolysis step that yields the final α,β-unsaturated ketone pharmacophore of DHMEQ [1]. Replacing it with the final product (DHMEQ, CAS 287194-38-1) or a different intermediate would bypass this critical deprotection stage, fundamentally altering the synthetic route and potentially leading to different impurity profiles, stability characteristics, and research outcomes. The quantitative evidence below demonstrates how this protection strategy directly impacts the efficiency of the synthetic pathway.

Head-to-Head Quantitative Differentiation of CAS 287194-32-5 Against Chemical and Pharmacological Comparators


Synthetic Intermediate vs. Final Drug: Comparative Stability and Processing

CAS 287194-32-5 is the bis-dimethylacetal intermediate 3 in the 5-step synthesis of DHMEQ from 2,5-dimethoxyaniline. Its formation is achieved by treating salicylamide 2 with iodobenzene diacetate in methanol. The subsequent selective hydrolysis of this intermediate's vinylogous amide dimethylacetal is the key step that reveals the active enone system of DHMEQ [1]. The final bioactive molecule, (-)-DHMEQ, is only generated after this deprotection and chiral separation, and it exhibits an IC50 of 20 µg/mL for NF-κB inhibition [2]. Attempting to procure the final drug for a study focused on upstream synthetic optimization would forfeit the ability to study this critical deprotection step.

Synthetic Chemistry Process Chemistry NF-κB Pathway

Differential Physicochemical Properties: Lipophilicity and Predicted Bioavailability

The presence of the 2,2-dimethoxy ketal group in CAS 287194-32-5 temporarily masks the polar enone system, which is expected to alter its lipophilicity compared to the final DHMEQ. While specific experimental logP values for this compound are not publicly available, the structural modification (ketal vs. ketone) is a classic strategy to increase lipophilicity and membrane permeability of synthetic intermediates . In contrast, (-)-DHMEQ (MW 261.23 g/mol) with its free hydroxyl and ketone groups is more polar and demonstrates an IC50 of 20 µg/mL in cell-based assays, activity that is critically dependent on the unmasked enone to interact with its NF-κB target [1]. The intermediate is expected to be inactive in this assay.

Medicinal Chemistry Physicochemical Profiling Drug Design

Chiral Precursor Strategy: Enabling Enantiomerically Pure DHMEQ Production

The synthesis pathway involving CAS 287194-32-5 produces racemic DHMEQ, which is subsequently separated into its enantiomers using a Chiralpak AD column [1]. The two enantiomers have drastically different potencies, with (-)-DHMEQ being 10 times more potent than (+)-DHMEQ in inhibiting NF-κB activity [1]. This 10-fold difference in activity (a quantifiable property of the final products) underscores the critical importance of the intermediate's racemic nature; it is the chemical form that enables the chiral resolution, thereby providing access to the more potent (-)-enantiomer. A synthesis that bypasses this intermediate and directly yields a single enantiomer would require a completely different, potentially more complex asymmetric route.

Chiral Chemistry Stereochemistry NF-κB Inhibitor

Validated Research & Industrial Scenarios for Procuring N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide


Synthetic Chemistry & Process Development for NF-κB Inhibitors

This compound is the key intermediate in the seminal 5-step synthesis of DHMEQ as described by Suzuki et al. (Tetrahedron, 2004) [1]. Research groups focused on optimizing this synthetic route, developing scalable processes, or creating novel DHMEQ analogs through late-stage functionalization of this intermediate will require this specific compound. Its procurement enables the study of the critical selective hydrolysis step of the vinylogous amide dimethylacetal, a reaction central to unveiling the active pharmacophore.

Analytical Reference Standard for DHMEQ Synthesis and Impurity Profiling

Given that CAS 287194-32-5 is a defined intermediate in the synthesis of a pharmacologically active compound, it serves as an essential reference standard for quality control. Analytical chemistry labs can use this compound to develop and validate HPLC or LC-MS methods for monitoring the DHMEQ synthetic process, identifying this specific intermediate, and quantifying potential residual intermediates in final drug substance batches.

Mechanistic Studies on Prodrug or Protected Pharmacophore Strategies

The compound is a de facto 'protected' form of DHMEQ, where the reactive enone is masked as a ketal. This makes it a valuable tool for researchers investigating prodrug strategies or controlled-release mechanisms. A study comparing the cellular permeability and stability of this protected form against the free drug (-)-DHMEQ (which has an IC50 of 20 µg/mL [2]) would provide critical data for designing next-generation NF-κB inhibitors with improved pharmacokinetic profiles.

Quote Request

Request a Quote for N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.